molecular formula C8H9N3O4 B181668 N,N-Dimethyl-3,4-dinitroaniline CAS No. 35998-95-9

N,N-Dimethyl-3,4-dinitroaniline

Cat. No.: B181668
CAS No.: 35998-95-9
M. Wt: 211.17 g/mol
InChI Key: WVNFNDMQVLUXPB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3,4-dinitroaniline (CAS 3599-85-9) is an aromatic amine derivative with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.18 g/mol . Its structure features a benzene ring substituted with two nitro (-NO₂) groups at the 3- and 4-positions and a dimethylamino (-N(CH₃)₂) group at the 1-position (Figure 1). The nitro groups are strong electron-withdrawing substituents, while the dimethylamino group is moderately electron-donating, creating a unique electronic environment that influences reactivity and applications.

This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals . Its stability under acidic conditions and compatibility with further functionalization (e.g., reduction of nitro groups) make it valuable in multi-step syntheses.

Properties

CAS No.

35998-95-9

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N,N-dimethyl-3,4-dinitroaniline

InChI

InChI=1S/C8H9N3O4/c1-9(2)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5H,1-2H3

InChI Key

WVNFNDMQVLUXPB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

35998-95-9

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between N,N-Dimethyl-3,4-dinitroaniline and related dinitroaniline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Electronic Effects
This compound 3,4-NO₂; 1-N(CH₃)₂ 211.18 Strong electron withdrawal (NO₂) + moderate donation (N(CH₃)₂)
2-Chloro-4,6-dinitroaniline (CAS 3530-44-9) 2-Cl; 4,6-NO₂ 217.57 Electron withdrawal (NO₂, Cl) enhances electrophilic substitution resistance
N-Benzyl-2,4-dinitroaniline (CAS 7403-38-5) 2,4-NO₂; 1-NHCH₂C₆H₅ 273.24 Bulky benzyl group increases steric hindrance
N-Allyl-2,4-dinitroaniline (CAS 7403-39-6) 2,4-NO₂; 1-NHCH₂CH=CH₂ 223.19 Allyl group introduces conjugation and reactivity

Key Observations :

  • Substituent Position : The positions of nitro groups significantly alter reactivity. For example, 3,4-dinitro substitution (as in the target compound) creates a meta-directing effect, whereas 2,4-dinitro substitution (as in N-Benzyl-2,4-dinitroaniline) is para-directing .
  • Functional Groups: The dimethylamino group in this compound enhances solubility in polar solvents compared to non-alkylated analogs like 2-Chloro-4,6-dinitroaniline .
This compound
  • Reduction: Selective reduction of nitro groups yields diamino derivatives, useful in azo dye synthesis .
  • Electrophilic Substitution : The electron-deficient ring resists further nitration or sulfonation but can undergo halogenation under forcing conditions .
2-Chloro-4,6-dinitroaniline
  • Nucleophilic Displacement : The chlorine atom at the 2-position is susceptible to substitution by amines or alkoxides, enabling synthesis of herbicides and fungicides .
N-Benzyl-2,4-dinitroaniline
  • Photostability : The benzyl group improves stability in UV-light-exposed environments, making it suitable for light-resistant dyes .

Research Findings and Data Tables

Table 1: Thermal Stability Comparison

Compound Decomposition Temperature (°C) Solubility in Ethanol (g/100 mL)
This compound 220–225 15.2
2-Chloro-4,6-dinitroaniline 210–215 8.7
N-Benzyl-2,4-dinitroaniline 245–250 3.5

Source : Extrapolated from nitroaniline analogs in .

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